1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine
Description
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine is a heterocyclic compound featuring a 2-chlorothiazole ring linked to a 4-methylpiperazine moiety. The thiazole ring contributes to electron-withdrawing properties and π-π stacking interactions, while the piperazine group enhances solubility and bioavailability. Its analogs are explored for diverse biological activities, including insecticidal, antimicrobial, and kinase-inhibitory effects .
Properties
IUPAC Name |
2-chloro-5-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3S/c1-12-2-4-13(5-3-12)7-8-6-11-9(10)14-8/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXQBPFZYUZAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine typically involves the reaction of 2-chloro-1,3-thiazole with 4-methylpiperazine. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, thiourea, or primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiazole derivative, while oxidation can produce a sulfoxide or sulfone .
Scientific Research Applications
Medicinal Chemistry
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine has been investigated for its potential as a pharmaceutical agent.
Antimicrobial Activity:
Studies have shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains, demonstrating effective inhibition of growth .
Anticancer Properties:
Research indicates that thiazole-based compounds can target specific cancer cell lines. A study detailed the synthesis of analogs of this compound and their evaluation against breast cancer cells. Results showed promising cytotoxic effects, suggesting a potential role in cancer therapy .
Agricultural Science
The compound has also found applications in agricultural chemistry as a pesticide or fungicide.
Fungicidal Activity:
Research has demonstrated that thiazole derivatives can be effective against plant pathogens. The compound was tested for its ability to inhibit fungal growth in crops, showing significant efficacy against common agricultural fungi .
Herbicidal Properties:
In addition to fungicidal activity, studies have indicated that this compound can act as a herbicide. Field trials revealed that formulations containing this compound effectively reduced weed populations without harming crop yield .
Material Science Applications
The unique chemical properties of this compound make it suitable for use in material science.
Polymer Additives:
In polymer chemistry, this compound has been explored as an additive to enhance the properties of plastics and coatings. Its incorporation into polymer matrices has shown improvements in thermal stability and mechanical strength .
Nanotechnology:
Recent advancements have seen the use of this compound in the synthesis of nanoparticles for drug delivery systems. The thiazole group facilitates interaction with biological molecules, making it an attractive candidate for targeted drug delivery applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt essential biological pathways, leading to the desired therapeutic or biological effect . The compound’s ability to form hydrogen bonds and engage in π-π interactions enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Imidaclothiz
- Structure : Contains a 2-chlorothiazolylmethyl group attached to a nitro-substituted imidazolidine ring (C₇H₈ClN₅O₂S).
- Key Differences: Replaces the piperazine ring with an imidazolidine ring and introduces a nitroamino group.
- Activity : Exhibits insecticidal properties, likely due to the nitro group’s electron-withdrawing effects enhancing binding to nicotinic acetylcholine receptors .
Dihydropiperazine Neonicotinoid (Compound 25)
- Structure: Features a dihydropiperazine ring with a cyanoimino group (C₁₀H₁₁ClN₄OS).
- Key Differences: The dihydropiperazine ring introduces rigidity, acting as a bioisostere for imidazolidine in neonicotinoids.
- Activity : Retains insecticidal efficacy comparable to imidacloprid, demonstrating the importance of ring rigidity and substituent placement .
Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate
- Structure : Substitutes piperazine with a piperidine ring and adds an ethyl carboxylate (C₁₂H₁₇ClN₂O₂S).
- Activity: Not explicitly stated, but structural modifications suggest applications in drug design requiring lipophilic moieties .
BM212
- Structure : Contains a bis(4-chlorophenyl)pyrrole core linked to 4-methylpiperazine.
- Key Differences : Replaces thiazole with a pyrrole ring, increasing aromatic surface area.
- Activity : Potent antitubercular agent targeting multidrug-resistant mycobacteria, highlighting the versatility of the 4-methylpiperazine group in diverse therapeutic contexts .
Fluorobenzyl-Piperazine Kinase Inhibitors
- Structure : Incorporates a 4-fluorobenzyl group on piperazine.
- Key Differences : Aromatic fluorobenzyl substituent enhances binding to kinase active sites.
- Activity : Demonstrates tyrosine kinase inhibition, emphasizing the role of substituent bulk and electronegativity in target specificity .
Comparative Data Table
Research Findings and Insights
- Bioisosterism: The dihydropiperazine ring in compound 25 () mimics imidazolidine in neonicotinoids, retaining insecticidal activity. However, relocating the carbonyl group (e.g., compound 5) reduces efficacy, underscoring the need for precise substituent positioning .
- Role of Piperazine : The 4-methylpiperazine group enhances solubility and target engagement across analogs, as seen in BM212’s antitubercular activity and kinase inhibitors’ selectivity .
- Electron-Withdrawing Groups: Nitro (Imidaclothiz) and cyanoimino (compound 25) groups enhance receptor binding, while their absence in ethyl derivatives may limit bioactivity .
Biological Activity
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine (C9H14ClN3S) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential mechanisms of action.
The compound is characterized by the following properties:
- Molecular Formula : C₉H₁₄ClN₃S
- Molecular Weight : 231.75 g/mol
- Boiling Point : 86 °C at 0.1 mmHg
- CAS Number : 341967-70-2
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. A notable investigation assessed its efficacy against various mycobacterial species, including Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM).
Study Findings
In vitro tests demonstrated that several thiazole derivatives, including this compound, exhibited significant inhibitory activity against Mtb. The minimum inhibitory concentration (MIC) values for these compounds were evaluated using a resazurin colorimetric assay, which indicated that the compound could inhibit bacterial growth effectively:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Mycobacterium tuberculosis |
| Other Thiazole Derivatives | Varies | Various NTM |
This study also highlighted that the compound's mechanism may involve targeting intracellular bacteria, enhancing its potential as a therapeutic agent against resistant strains of mycobacteria .
Cytotoxicity Studies
Cytotoxicity assessments were conducted to evaluate the safety profile of this compound. In a series of experiments involving human cancer cell lines, the compound was tested for its ability to induce cell death.
Results Summary
The cytotoxic effects were quantified using half-maximal inhibitory concentration (IC50) values across different cell lines:
| Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| HepG2 (Liver Cancer) | 15.0 | Induced apoptosis through intrinsic pathways |
| K562 (Leukemia) | 20.5 | Moderate cytotoxicity observed |
| B16F10 (Melanoma) | 18.7 | Significant reduction in viability |
The results indicated that the compound could induce apoptosis in certain cancer cell lines, suggesting its potential utility in cancer therapy .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Bacterial Growth : The thiazole moiety may interfere with bacterial metabolic pathways.
- Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways in cancer cells, leading to cell death through caspase-independent mechanisms .
Case Studies
Several case studies have documented the clinical implications of compounds similar to this compound in treating resistant infections and cancer therapies.
Notable Case Study
A clinical trial involving thiazole derivatives demonstrated improved patient outcomes in those with drug-resistant tuberculosis when treated with a combination therapy that included compounds structurally related to this piperazine derivative .
Q & A
Q. What are the standard synthetic routes for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1 : Formation of the piperazine core via alkylation of 4-methylpiperazine with a thiazole-containing electrophile (e.g., 2-chloro-5-(chloromethyl)-1,3-thiazole).
- Step 2 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
- Key Optimization Parameters :
- Solvent choice (DMF or DCM for polar intermediates) .
- Catalysts (e.g., K₂CO₃ for deprotonation) .
- Temperature control (room temperature for stability of sensitive intermediates) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine-thiazole connectivity. For example, δ 3.5–4.0 ppm (piperazine CH₂) and δ 7.5–8.0 ppm (thiazole protons) .
- Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch in thiazole) and ~1250 cm⁻¹ (C-Cl bond) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., ~255 g/mol) .
- HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial Susceptibility Testing : Broth microdilution (MIC determination) per CLSI guidelines .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Target Selection : Prioritize receptors with structural homology to known thiazole/piperazine targets (e.g., 5-HT₃ receptors or kinases) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the ligand with GAFF force fields and solvation models .
- Validation : Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with experimental IC₅₀ values to assess predictive accuracy .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-Analysis : Compare datasets using standardized metrics (e.g., normalized IC₅₀ values) and assess experimental variables (e.g., cell line passage number, assay protocols) .
- Dose-Response Reproducibility : Conduct independent replicates with controlled conditions (e.g., fixed incubation time, serum-free media) .
- Kinetic Studies : Measure time-dependent inhibition to distinguish reversible vs. irreversible binding mechanisms .
Q. How does structural modification of the thiazole or piperazine moieties impact activity?
- Thiazole Modifications :
- Electron-Withdrawing Groups (e.g., Cl at position 2): Enhance electrophilicity and kinase inhibition .
- Substituent Position : 5-Methyl vs. 5-chloro derivatives alter steric interactions in hydrophobic binding pockets .
- Piperazine Modifications :
- N-Methylation : Reduces basicity, potentially improving blood-brain barrier penetration .
- Aryl Substituents : Bulky groups (e.g., phenyl) may hinder target engagement but improve selectivity .
Q. What experimental designs evaluate the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24-hour intervals .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., >200°C indicates suitability for oral formulations) .
- Plasma Stability : Assess half-life in human plasma at 37°C using LC-MS to identify esterase-mediated hydrolysis .
Methodological Considerations
Q. Table 1: Key Reaction Conditions for Piperazine-Thiazole Coupling
| Parameter | Optimal Value | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates | |
| Catalyst | K₂CO₃ | Enhances alkylation efficiency | |
| Temperature | 25–30°C | Prevents thiazole decomposition | |
| Reaction Time | 6–8 hours | Balances completion vs. side reactions |
Q. Table 2: Common Contradictions in Biological Data and Resolutions
| Contradiction | Resolution Strategy | Reference |
|---|---|---|
| Variable IC₅₀ values across cell lines | Standardize assay protocols (e.g., serum concentration) | |
| Discrepant kinase inhibition results | Validate using orthogonal assays (e.g., Western blot for phospho-targets) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
